molecular formula C21H20N2O2S2 B3305232 N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide CAS No. 922892-82-8

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide

Cat. No.: B3305232
CAS No.: 922892-82-8
M. Wt: 396.5 g/mol
InChI Key: NHYGWYNGTSMAHG-UHFFFAOYSA-N
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Description

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential biochemical applications. This compound is part of a broader class of indeno-thiazole derivatives, which have been studied for their various biological activities, including antiviral properties .

Chemical Reactions Analysis

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide involves its interaction with molecular targets such as enzymes. For instance, its antiviral activity is attributed to its ability to bind to the active site of the 3CLpro enzyme, thereby inhibiting its function and preventing viral replication. Molecular docking studies have provided insights into the binding mode and interactions at the molecular level .

Comparison with Similar Compounds

When compared to other indeno-thiazole derivatives, N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide stands out due to its unique structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-25-15-8-10-16(11-9-15)26-12-4-7-19(24)22-21-23-20-17-6-3-2-5-14(17)13-18(20)27-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYGWYNGTSMAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-4-[(4-methoxyphenyl)sulfanyl]butanamide

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